molecular formula C13H16BrNO3S B2626494 4-bromo-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide CAS No. 874594-56-6

4-bromo-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide

Cat. No.: B2626494
CAS No.: 874594-56-6
M. Wt: 346.24
InChI Key: NMTAPTKDMWCDQN-UHFFFAOYSA-N
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Description

4-bromo-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide is a synthetic organic compound that features a bromine atom, a benzamide group, and a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism by which 4-bromo-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and thiolane-containing molecules. Examples are:

  • 4-bromo-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide
  • This compound

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

4-bromo-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3S/c1-13(7-8-19(17,18)9-13)15(2)12(16)10-3-5-11(14)6-4-10/h3-6H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTAPTKDMWCDQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C1)N(C)C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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